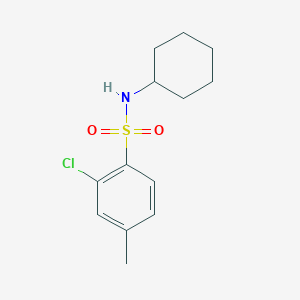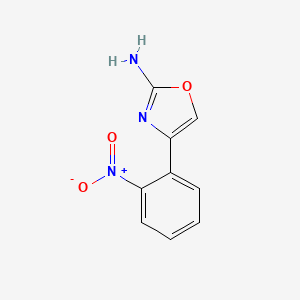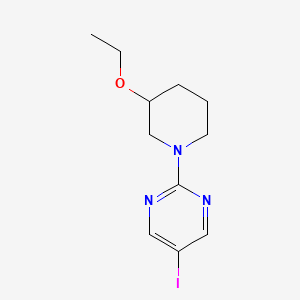
2-(3-Ethoxypiperidin-1-yl)-5-iodopyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Ethoxypiperidin-1-yl)-5-iodopyrimidine is a heterocyclic compound that features a piperidine ring substituted with an ethoxy group and a pyrimidine ring substituted with an iodine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethoxypiperidin-1-yl)-5-iodopyrimidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Ethoxy Group: The ethoxy group is introduced via nucleophilic substitution reactions.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through condensation reactions involving suitable precursors.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-(3-Ethoxypiperidin-1-yl)-5-iodopyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide, potassium carbonate, and various nucleophiles or electrophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts.
Coupling Reactions: Reagents such as boronic acids, palladium catalysts, and bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different substituents replacing the iodine atom.
科学的研究の応用
2-(3-Ethoxypiperidin-1-yl)-5-iodopyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies to understand its biological activity and potential therapeutic effects.
Material Science: It can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-(3-Ethoxypiperidin-1-yl)-5-iodopyrimidine involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its use. For example, in medicinal chemistry, it may interact with specific enzymes to inhibit their activity, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
2-(3-Methoxypiperidin-1-yl)-5-iodopyrimidine: Similar structure with a methoxy group instead of an ethoxy group.
2-(3-Ethoxypiperidin-1-yl)-5-bromopyrimidine: Similar structure with a bromine atom instead of an iodine atom.
2-(3-Ethoxypiperidin-1-yl)-4-iodopyrimidine: Similar structure with the iodine atom at a different position on the pyrimidine ring.
Uniqueness
2-(3-Ethoxypiperidin-1-yl)-5-iodopyrimidine is unique due to the specific combination of the ethoxy group on the piperidine ring and the iodine atom on the pyrimidine ring. This combination can result in distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C11H16IN3O |
|---|---|
分子量 |
333.17 g/mol |
IUPAC名 |
2-(3-ethoxypiperidin-1-yl)-5-iodopyrimidine |
InChI |
InChI=1S/C11H16IN3O/c1-2-16-10-4-3-5-15(8-10)11-13-6-9(12)7-14-11/h6-7,10H,2-5,8H2,1H3 |
InChIキー |
RTTOGGYJJYGUFH-UHFFFAOYSA-N |
正規SMILES |
CCOC1CCCN(C1)C2=NC=C(C=N2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


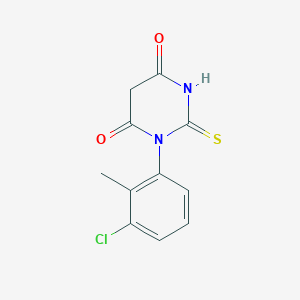
![2-(biphenyl-4-yloxy)-N'-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]acetohydrazide](/img/structure/B14912692.png)
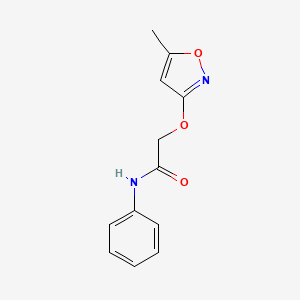
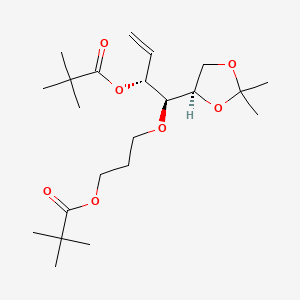

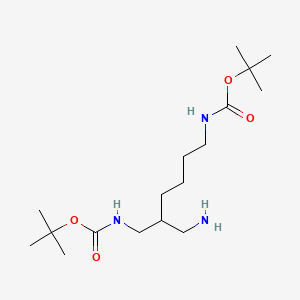
![2-[(E)-2-(furan-2-yl)ethenyl]-1-(prop-2-en-1-yl)-1H-benzimidazole](/img/structure/B14912724.png)
![N'-[1-(4-fluorophenyl)ethylidene]-4-hydroxybenzohydrazide](/img/structure/B14912726.png)

